2-Aminobenzo[d]oxazol-7-ol
Description
Role within the Benzoxazole (B165842) Chemical Class
2-Aminobenzo[d]oxazol-7-ol belongs to the benzoxazole class of heterocyclic compounds, which are characterized by a bicyclic structure where a benzene (B151609) ring is fused to an oxazole (B20620) ring. researchgate.netnih.gov Benzoxazole itself is an aromatic organic compound with the molecular formula C₇H₅NO. wikipedia.org The benzoxazole ring system is considered a prominent heterocyclic structure found in a multitude of physiologically active compounds. chemistryjournal.net
These compounds are structurally similar to naturally occurring nucleic bases such as adenine (B156593) and guanine. chemistryjournal.netresearchgate.net This structural mimicry is thought to be a reason why benzoxazole derivatives can interact with biological polymers in living systems, leading to a wide spectrum of biological activities. chemistryjournal.netresearchgate.net The class is significant in medicinal chemistry, with derivatives being investigated for a vast range of pharmacological effects. researchgate.netwisdomlib.orgnajah.edu The core benzoxazole structure is a foundational substance used in the creation of more complex, often bioactive, molecules. chemistryjournal.net
Significance as a Chemical Scaffold in Research
In chemical research, particularly in the field of medicinal chemistry, the benzoxazole ring system serves as a "privileged scaffold." This means it is a molecular framework that is frequently found in biologically active compounds. As a heterocyclic compound, benzoxazole is often used as a starting material for the synthesis of larger structures intended for bioactivity. wikipedia.orgresearchgate.net Its aromatic nature provides a degree of stability, while the heterocyclic portion contains reactive sites that permit functionalization. wikipedia.org
The development of effective synthesis methods for 2-aminobenzoxazoles and their analogues has attracted significant attention due to their importance in medicinal chemistry and chemical biology. acs.org These compounds are explored as potential therapeutic agents, including various enzyme inhibitors. acs.org Furthermore, some aminobenzoxazoles have been investigated for their use as probes in positron emission tomography (PET). acs.org The versatility of the benzoxazole scaffold allows for structural modifications that have led to generations of compounds with increasing potency and varied biological profiles. chemistryjournal.netnajah.edu Researchers continue to synthesize and test novel benzoxazole derivatives to further explore the pharmacological potential of this chemical moiety. najah.edu
Historical Context of Benzoxazole Derivatives in Chemical Sciences
The history of benzoxazole is intrinsically linked to the broader progression of heterocyclic chemistry, which began in the mid-19th century. najah.edu The specific synthesis of benzoxazole likely commenced in the early to mid-20th century as part of expanding research into heterocyclic compounds. chemistryjournal.net Early methods for creating the benzoxazole ring involved reactions like the cyclocondensation of 2-aminophenols with various reagents.
Over time, synthetic methodologies were refined to improve yields and allow for greater molecular diversity. chemistryjournal.net A common, though hazardous, protocol involves the cyclization of 2-aminophenols with the highly toxic cyanogen (B1215507) bromide (BrCN). acs.orgnih.gov Recognizing the drawbacks of using toxic or expensive reagents, researchers have continuously worked to develop more efficient, safer, and cost-effective synthetic routes. acs.orgnih.gov These efforts include solid-phase synthesis techniques and the application of rearrangements like the Smiles rearrangement to functionalize the benzoxazole ring under more economical conditions. acs.orgresearchgate.net This ongoing refinement of synthetic strategies underscores the sustained importance of benzoxazole derivatives in scientific research. chemistryjournal.net
Chemical Compound Data
The following table provides key identifiers for this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAGMESUCVVKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminobenzo D Oxazol 7 Ol and Its Analogs
Conventional Synthetic Routes to the Benzoxazole (B165842) Core
Traditional approaches to synthesizing the benzoxazole scaffold have been well-established, primarily involving the formation of the heterocyclic ring from precursor molecules like substituted ortho-aminophenols or the functionalization of a pre-formed benzoxazole ring.
The most common and direct method for constructing the benzoxazole ring system is through the cyclization of substituted ortho-aminophenols. acs.orgnih.gov This strategy involves reacting an o-aminophenol with a suitable reagent that provides the second carbon atom of the oxazole (B20620) ring, followed by an intramolecular condensation reaction. mdpi.com
A variety of reagents can be used for this purpose, including carboxylic acids, aldehydes, acyl chlorides, and nitriles. nih.govmdpi.com A widely published protocol has historically involved the use of cyanogen (B1215507) bromide (BrCN) as a cyanating agent, which reacts with the aminophenol to form an intermediate that cyclizes to the 2-aminobenzoxazole (B146116). acs.orgnih.gov However, due to the high toxicity of BrCN, alternative and safer cyanating agents have been developed. acs.orgnih.gov
One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov The proposed mechanism suggests that the Lewis acid activates the NCTS, facilitating a nucleophilic attack from the amino group of the o-aminophenol. acs.org Subsequent attack by the adjacent hydroxyl group onto the electron-deficient carbon leads to the formation of the oxazole ring and the desired 2-aminobenzoxazole product after workup. acs.org This method is noted for its operational simplicity and the use of a non-toxic, readily available reagent. acs.org
An alternative to building the ring with the amino group already in place is the direct amination of a pre-synthesized benzoxazole core. bohrium.comacs.org This approach involves the formation of a C-N bond at the C2 position of the benzoxazole ring through C-H activation. mdpi.comorganic-chemistry.org This has become a significant area of research, with both metal-catalyzed and metal-free methods being developed. bohrium.com
Metal-free oxidative amination represents a greener approach. organic-chemistry.org One prominent method uses molecular iodine as a catalyst in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). mdpi.comorganic-chemistry.org These reactions proceed smoothly at ambient temperatures and can be performed under neat (solvent-free) conditions, producing only benign byproducts like t-butanol and water. organic-chemistry.org The presence of an acid additive, typically acetic acid, is often crucial for achieving high yields. organic-chemistry.org
Transition-metal catalysis is also widely employed for the amination of benzoxazoles. bohrium.com Copper-catalyzed systems are the most studied, but methods using cobalt and manganese have also been reported to work under mild conditions. bohrium.comscilit.com These reactions typically involve coupling the benzoxazole with various primary or secondary amines. bohrium.com Another approach uses an organic oxidant, 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (B81430) (TEMPO+BF4-), in the presence of a catalyst like scandium triflate (Sc(OTf)₃) to achieve efficient amination. bohrium.com
To improve efficiency and reduce waste, several one-pot synthetic procedures have been developed. nih.gov These methods allow for the synthesis of 2-aminobenzoxazoles from simple starting materials in a single reaction vessel without isolating intermediates. google.com
Two versatile one-pot methods start with an optionally substituted 2-aminophenol (B121084), an amine, and a coupling reagent. nih.gov One procedure utilizes tetramethyl orthocarbonate, while another employs 1,1-dichlorodiphenoxymethane. nih.govgoogle.com These reactions are conducted under mild conditions and can accommodate a variety of amines and substituted 2-aminophenols, providing the desired products in modest to excellent yields. nih.gov For example, the reaction with 1,1-dichlorodiphenoxymethane is typically carried out in the presence of a base like triethylamine (B128534) in toluene (B28343) at room temperature. google.com
Another effective one-pot strategy involves the reaction of 2-aminophenols with isothiocyanates to generate thiourea (B124793) intermediates in situ. researchgate.net These intermediates then undergo cyclodesulfurization using a reagent like triphenylbismuth (B1683265) dichloride to yield the final N-substituted 2-aminobenzoxazoles. researchgate.net More recently, an electrochemical one-pot synthesis using inexpensive mediators like NaI and NaCl in an environmentally friendly ethanol (B145695)/water solvent system has been reported, starting from 2-aminophenols and isothiocyanates. rsc.org
| Synthetic Route | Key Reactants/Catalysts | Description | Typical Yields |
|---|---|---|---|
| Cyclization of o-Aminophenols | o-Aminophenol, NCTS, BF₃·Et₂O | A two-component reaction where a cyanating agent provides the C2 carbon, followed by intramolecular cyclization. acs.org | Good to Excellent |
| Amination of Benzoxazoles | Benzoxazole, Amine, I₂, TBHP | Metal-free direct C-H amination at the C2 position of a pre-formed benzoxazole ring using an oxidant. organic-chemistry.org | Good to Excellent mdpi.com |
| One-Pot Synthesis | 2-Aminophenol, Amine, 1,1-Dichlorodiphenoxymethane | A multi-component reaction combining starting materials in a single step to form the final product. nih.govgoogle.com | Modest to Excellent nih.gov |
| One-Pot Cyclodesulfurization | 2-Aminophenol, Isothiocyanate, Ph₃BiCl₂ | In situ formation of a thiourea intermediate followed by cyclization promoted by a bismuth reagent. researchgate.net | Good to Excellent |
Advanced Synthetic Strategies
Modern synthetic chemistry has introduced advanced techniques to overcome the limitations of conventional methods, such as harsh reaction conditions or the use of toxic reagents. These strategies often offer improved yields, shorter reaction times, and better environmental profiles.
Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to dramatically reduce reaction times, increase product yields, and enhance selectivity. mdpi.com Several synthetic routes for 2-aminobenzoxazoles have been adapted to use microwave energy.
A notable green chemistry approach involves the catalyst-free amination of 2-mercaptobenzoxazoles with various amines. organic-chemistry.orgresearchgate.net This reaction is conducted "on-water" and is completed within an hour at elevated temperatures (100–150 °C) in a microwave reactor, avoiding the need for any external catalysts or additives. researchgate.net Another advanced microwave-assisted method involves the condensation of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES), such as [CholineCl][oxalic acid], as a recyclable catalyst. mdpi.com The use of microwave heating in these protocols is considered environmentally friendly due to lower energy consumption and the potential for solvent-free conditions. mdpi.com
The development of novel catalytic systems is at the forefront of synthetic chemistry for producing benzoxazoles. These catalysts can be metal-based, metal-free, or even biological in nature, offering high efficiency and selectivity.
Metal-Free Catalysis: In addition to the iodine-catalyzed amination mentioned previously, other non-metal systems have proven effective. mdpi.comorganic-chemistry.org Heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide, can act as reusable catalysts for the direct oxidative amination of benzoxazoles at room temperature, achieving excellent yields of up to 97%. mdpi.comscilit.com This method is considered green as the ionic liquid catalyst can be easily recovered and reused. mdpi.com
Transition-Metal Catalysis: A wide range of transition metals, including copper, palladium, cobalt, manganese, and nickel, have been used to catalyze the synthesis of 2-aminobenzoxazoles. bohrium.comorganic-chemistry.org Copper-catalyzed aminations are particularly common. bohrium.com Platinum nanoclusters supported on a polymer-carbon composite have been used to catalyze the aerobic oxidative cyclization of N-substituted 2-aminophenols to form 2-substituted benzoxazoles. cdnsciencepub.com
Biocatalysis: A highly innovative and green approach utilizes an artificial metalloenzyme. rsc.org Researchers have engineered Vitreoscilla hemoglobin (VHb) to incorporate a cobalt porphyrin cofactor instead of its native heme group. rsc.org This modified protein acts as an efficient catalyst for the oxidative cyclization of 2-aminophenols to produce 2-aminobenzoxazoles in water under aerobic conditions, achieving high yields and significant catalytic turnovers. rsc.org
| Strategy | Catalyst/Conditions | Description | Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation, on-water | Catalyst-free amination of 2-mercaptobenzoxazoles. researchgate.net | Short reaction time, catalyst-free, green solvent. organic-chemistry.orgresearchgate.net |
| Ionic Liquid Catalysis | 1-Butylpyridinium iodide | Direct oxidative amination of benzoxazoles at room temperature. mdpi.com | Green, reusable catalyst, mild conditions, high yields. mdpi.comscilit.com |
| Biocatalysis | Engineered Vitreoscilla hemoglobin (VHb) | Oxidative cyclization of 2-aminophenols in water. rsc.org | Environmentally friendly, mild conditions, high efficiency. rsc.org |
| Nanocluster Catalysis | Polymer-supported Platinum nanoclusters | Aerobic oxidative cyclization of N-substituted 2-aminophenols. cdnsciencepub.com | High efficiency, use of air as oxidant. |
Catalytic Synthesis Approaches
Transition Metal Catalysis (e.g., Copper, Palladium, Ruthenium)
Transition metal catalysis offers efficient pathways for the synthesis of 2-aminobenzoxazoles, often under milder conditions than traditional methods. nih.govorganic-chemistry.org
Copper Catalysis: Copper-catalyzed reactions are widely used for the formation of the benzoxazole ring. One approach involves the C-O cross-coupling reaction. arabjchem.org For instance, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO under air, which can be recycled without losing activity. organic-chemistry.org Another method utilizes copper-promoted desulfurization and subsequent C-N cross-coupling reactions to build the 2-aminobenzoxazole framework. arabjchem.org A study demonstrated the synthesis of 2-arylbenzoxazoles via a cascade C-H functionalization and C-N/C-O bond formation catalyzed by copper(II) under an oxygen atmosphere. organic-chemistry.org
Palladium Catalysis: Palladium catalysts are effective for the aerobic oxidation of o-aminophenols and isocyanides to yield 2-aminobenzoxazoles. organic-chemistry.org This method is noted for its experimental simplicity and mild reaction conditions. organic-chemistry.org Palladium-supported nanocatalysts have also been employed in a one-pot synthesis from 2-aminophenol and aldehydes, providing good to excellent yields. rsc.org
Ruthenium Catalysis: Ruthenium complexes, particularly [Ru(bpy)₃]Cl₂, serve as effective photoredox catalysts. organic-chemistry.org Visible light mediates a mild intramolecular oxidative cyclization of o-hydroxy-N-aryl-N,N-dialkylformamidines to give 2-aminobenzoxazole derivatives in the presence of this catalyst and air as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Synthesis of 2-Aminobenzoxazoles
| Catalyst | Reactants | Key Features | Reference |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Heterogeneous, recyclable catalyst, intramolecular cyclization. | organic-chemistry.org |
| Copper(II) | Bisaryloxime ethers | Cascade C-H functionalization, C-N/C-O bond formation. | organic-chemistry.org |
| Palladium complexes | 2-aminophenol, benzaldehyde | Low catalyst loading, air as oxidant. | rsc.org |
| [Ru(bpy)₃]Cl₂ | o-hydroxy-N-aryl-N,N-dialkylformamidines | Visible-light photoredox catalysis, mild conditions. | organic-chemistry.orgorganic-chemistry.org |
Lewis Acid Catalysis
Lewis acid catalysis provides an alternative route for the synthesis of 2-aminobenzoxazoles, often by activating a cyanating agent. acs.orgnih.govresearchgate.net
One prominent strategy involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous electrophilic cyanating agent. acs.orgnih.gov The use of a strong Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), activates the cyano group of NCTS, facilitating a nucleophilic attack by the amino group of the o-aminophenol. acs.orgnih.gov This is followed by cyclization to form the benzoxazole ring. acs.orgnih.gov This method is valued for its operational simplicity and the use of a nontoxic reagent. acs.orgnih.gov Another approach utilizes a dual Brønsted and Lewis acidic hafnium-based metal-organic framework (Hf-BTC) to catalyze the condensation of 2-aminophenol with benzoyl chloride under microwave irradiation. rsc.org
Table 2: Lewis Acid-Catalyzed Synthesis of 2-Aminobenzoxazoles
| Lewis Acid | Cyanating Agent/Co-reactant | Key Features | Reference |
| BF₃·Et₂O | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Activates nonhazardous cyanating agent, good yields. | acs.orgnih.gov |
| Hf-BTC | Benzoyl chloride | Dual Brønsted/Lewis acidity, microwave-assisted, solvent-free. | rsc.org |
| Silica gel | Arylurea/Arylthiourea with PhI(COOCF₃)₂ | Acts as a weak Lewis acid, promotes radical-initiated C-H activation. | researchgate.net |
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a green and sustainable method for synthesizing 2-aminobenzoxazoles. organic-chemistry.orgthieme-connect.com This approach utilizes a photocatalyst, such as a ruthenium or iridium complex, to generate radical intermediates under mild conditions. organic-chemistry.orgthieme-connect.com
A notable example is the intramolecular oxidative cyclization of o-hydroxy-N-aryl-N,N-dialkylformamidines, which is mediated by visible light in the presence of tris(2,2'-bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) as the photocatalyst and air as the oxidant. organic-chemistry.org This reaction proceeds with high efficiency and represents a sustainable alternative to traditional methods. organic-chemistry.org Another study describes the direct amination of benzoxazoles using in situ prepared chloroamines, promoted by an iridium catalyst under visible light. thieme-connect.com This "radical-type" coupling offers a broad substrate scope and environmentally friendly conditions. thieme-connect.com
Table 3: Photoredox-Catalyzed Synthesis of 2-Aminobenzoxazoles
| Photocatalyst | Reactants | Key Features | Reference |
| [Ru(bpy)₃]Cl₂ | o-hydroxy-N-aryl-N,N-dialkylformamidines | Visible light, air as oxidant, green synthesis. | organic-chemistry.org |
| [Ir(dtbpy)(ppy)₂]PF₆ | Benzoxazole, secondary amines (as chloroamines) | Direct C-H amination, broad substrate scope, mild conditions. | thieme-connect.com |
| Rose Bengal | 2-Mercaptobenzoxazoles, amines | Metal-free, but requires a strong base (DBU) and has long reaction times. | acs.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful platform for the generation of 2-aminobenzoxazole libraries, which is particularly valuable in medicinal chemistry for drug discovery. nih.govacs.org This methodology allows for the efficient production and purification of a diverse range of derivatives. nih.govacs.org
One effective solid-phase strategy involves the use of a thioether linkage as a safety-catch linker. nih.govacs.org The synthesis begins with the preparation of a polymer-bound 2-mercaptobenzoxazole (B50546) resin by reacting a Merrifield resin with 2-aminophenols and carbon disulfide. nih.govacs.org Oxidation of this resin followed by treatment with various amines yields the desired 2-aminobenzoxazole products. nih.govacs.org Further diversification can be achieved by incorporating functional groups, such as a nitro group, onto the resin, which can then be chemically modified. nih.govacs.org
Another solid-phase approach involves the preparation of a polymer-bound 2-hydroxyphenylthiourea (B72812) resin. researchgate.net Cyclization of this key intermediate resin leads to the formation of the 2-aminobenzo[d]oxazole core, which is attached to the solid support. researchgate.net This resin-bound core can then be functionalized with various electrophiles like alkyl halides or acyl chlorides before the final product is cleaved from the resin. researchgate.net
Derivatization and Functionalization Strategies of the Benzoxazole Scaffold
Once the core benzoxazole structure is formed, it can be further modified to create a wide array of analogs with different properties. Derivatization typically focuses on N-substitution of the 2-amino group or functionalization of the benzene (B151609) ring.
N-Substitution Reactions
The amino group at the 2-position of the benzoxazole ring is a common site for derivatization. N-substituted 2-aminobenzoxazoles can be prepared through several methods. acs.orgnih.gov
One approach involves the reaction of benzoxazole-2-thiol with various amines. acs.orgnih.gov For instance, a one-pot amination of benzoxazole-2-thiol mediated by chloroacetyl chloride can proceed via an intramolecular Smiles rearrangement, accommodating a wide range of amines. acs.orgnih.gov This method is notable for being metal-free and having short reaction times. acs.orgnih.gov
Solid-phase synthesis also provides a robust platform for N-substitution. nih.govresearchgate.net After the formation of the resin-bound 2-aminobenzoxazole core, it can be reacted with electrophiles such as alkyl halides or acyl chlorides to introduce substituents onto the amino group. researchgate.net This allows for the systematic generation of libraries of N-alkylated and N-acylated 2-aminobenzoxazole derivatives. researchgate.net
Ring Functionalization (e.g., at the 7-position or other positions)
Functionalization of the benzoxazole ring itself allows for the introduction of substituents at various positions, including the 7-position. This is typically achieved by starting with a substituted 2-aminophenol. nih.govnih.gov
For example, to synthesize a 7-substituted 2-aminobenzoxazole, one would start with a 2-amino-6-substituted phenol (B47542). The substituent at the 6-position of the phenol will become the substituent at the 7-position of the resulting benzoxazole. Using this strategy, a variety of functional groups such as chloro or carboxylate groups have been introduced onto the benzoxazole ring. nih.gov For instance, the reaction of 2-amino-6-chlorophenol (B183061) with NCTS in the presence of BF₃·Et₂O would yield 7-chloro-2-aminobenzo[d]oxazole. nih.gov
Solid-phase synthesis techniques are also amenable to creating libraries with diverse ring functionalization. nih.gov By starting with a set of differently substituted 2-aminophenols, a library of 2-aminobenzoxazoles with various substituents on the benzene ring can be generated. nih.gov For instance, using a nitro-substituted 2-aminophenol in a solid-phase synthesis allows for the introduction of a nitro group onto the benzoxazole ring, which can then be reduced to an amine and further functionalized. nih.gov
Preparation of Conjugates and Hybrid Molecules
The versatile scaffold of 2-aminobenzoxazole serves as a valuable starting point for the synthesis of more complex molecular architectures, including conjugates and hybrid molecules. These strategies involve linking the benzoxazole core to other chemical entities, such as polymers, other heterocyclic systems, or pharmacophores, to generate molecules with tailored properties.
One significant approach is the solid-phase synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives. researchgate.net This methodology allows for the creation of a library of compounds through a systematic, step-by-step process on a polymer resin. The synthesis begins with the creation of a polymer-bound 2-aminobenzo[d]oxazole resin, which acts as a core skeleton. researchgate.net This key intermediate is prepared by the cyclization of a resin-bound 2-hydroxyphenylthiourea. researchgate.net This core resin can then undergo functionalization reactions with various electrophiles, such as alkyl halides or acid chlorides, to produce diverse 2-amino and 2-amidobenzo[d]oxazole resins. researchgate.net The final conjugate molecules are cleaved from the polymer support using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, yielding the target derivatives in good purity. researchgate.net
Another strategy for creating hybrid molecules involves coupling the benzoxazole core with other heterocyclic moieties known for their biological activity. For instance, a series of novel 2-thioacetamide linked benzoxazole-benzamide conjugates has been designed and synthesized. nih.gov The synthesis involves creating an intermediate, (2-(benzo[d]oxazol-2-ylthio)acetic acid), which is then coupled with various substituted anilines or acyl hydrazides to form the final hybrid molecules. nih.govnih.gov A similar approach was used to synthesize derivatives where a 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide structure was formed. nih.gov The synthesis commenced with the reaction of benzo[d]oxazole-2-thiol with bromoacetic acid. nih.gov The resulting carboxylic acid intermediate was then activated using coupling agents like water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) and reacted with the desired amine-containing heterocycle. nih.gov
The table below summarizes the synthesis of various 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide hybrid molecules. nih.gov
Table 1: Synthesis of Benzo[d]oxazole-Thiadiazole Hybrid Molecules
| Compound ID | R-Group on Thiadiazole | Yield (%) | Physical State |
|---|---|---|---|
| 5a | Phenyl | 64 | Yellow solid |
| 5b | 2-Chlorophenyl | 61 | Yellow solid |
| 5e | 2-Fluorophenyl | 60 | Yellow solid |
| 5f | 3-Fluorophenyl | 43 | Yellow solid |
Furthermore, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized, demonstrating the versatility of the benzoxazole scaffold. nih.gov The general synthetic route involved the preparation of substituted or unsubstituted (benzoxazol-2-ylthio)acetyl chloride, which was then reacted with appropriately substituted anilines or hydrazides. nih.gov This approach yielded a library of compounds with varying substituents on both the benzoxazole and benzamide (B126) rings. nih.gov
The table below details examples of these synthesized benzoxazole-benzamide conjugates. nih.gov
Table 2: Synthesis of Benzoxazole-Benzamide Conjugates
| Compound ID | Benzoxazole Substituent | Benzamide Moiety | Yield (%) |
|---|---|---|---|
| 1 | Unsubstituted | Cyclohexylamide | 77 |
| 9 | 5-Chloro | 4-Fluorobenzamide | 81 |
| 10 | 5-Chloro | 4-Chlorobenzamide | 85 |
| 11 | 5-Chloro | 4-Bromobenzamide | 83 |
| 12 | 5-Chloro | 4-Methoxybenzamide | 79 |
| 15 | 5-Chloro | 4-Methylbenzoyl hydrazide | 78 |
These synthetic methodologies highlight the effective use of the 2-aminobenzoxazole framework in constructing diverse and complex conjugates and hybrid molecules, enabling the exploration of new chemical space.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Aminobenzo[d]oxazol-7-ol |
| 2-aminobenzoxazole |
| 2-amidobenzo[d]oxazole |
| 2-hydroxyphenylthiourea |
| Trifluoroacetic acid |
| Dichloromethane |
| (2-(benzo[d]oxazol-2-ylthio)acetic acid) |
| 2-(benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
| 2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
| 2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
| 2-(benzo[d]oxazol-2-ylthio)-N-(5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
| Benzo[d]oxazole-2-thiol |
| Bromoacetic acid |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| Hydroxybenzotriazole (HOBt) |
| (Benzoxazol-2-ylthio)acetyl chloride |
| N-(cyclohexyl)-2-(benzo[d]oxazol-2-ylthio)acetamide |
| N-(4-fluorophenyl)-2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamide |
| N-(4-chlorophenyl)-2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamide |
| N-(4-bromophenyl)-2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamide |
| N-(4-methoxyphenyl)-2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamide |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-Aminobenzo[d]oxazol-7-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the hydroxyl and amino groups and the electron-withdrawing nature of the fused oxazole (B20620) ring. Spin-spin coupling between adjacent protons would result in specific splitting patterns, aiding in the assignment of each signal to a specific proton.
At present, detailed experimental ¹H NMR spectral data for this compound is not available in publicly accessible research literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the benzene ring would be affected by the attached functional groups. The carbon atom of the oxazole ring bonded to both oxygen and nitrogen (C2) is expected to appear at a characteristic downfield shift.
Specific, experimentally verified ¹³C NMR spectral data for this compound has not been reported in available scientific literature.
Advanced NMR Techniques in Structure Elucidation
For unambiguous structure confirmation, especially in complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments would definitively establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), as well as correlations between protons and carbons over two or three bonds (HMBC). Such analyses would be critical in confirming the substitution pattern on the benzoxazole (B165842) core of this compound.
While these techniques are standard for structural elucidation, their specific application and the resulting data for this compound are not documented in available research.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (molecular formula C₇H₆N₂O₂), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. chemscene.com
A search of scientific databases did not yield specific High-Resolution Mass Spectrometry data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate and identify individual components in a mixture. For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum corresponding to the molecular ion and its fragmentation pattern. Derivatization of the polar amine and hydroxyl groups may be necessary to increase volatility for GC analysis.
There are no published reports detailing the Gas Chromatography-Mass Spectrometry analysis of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and serves as a unique "molecular fingerprint."
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the primary amino (-NH₂) group, the oxazole ring system (C=N and C-O), and the aromatic benzene ring. While a specific spectrum for this compound is not detailed in the provided literature, data from closely related 2-aminobenzoxazole (B146116) derivatives allow for the prediction of its principal absorption peaks. researchgate.netglobalresearchonline.netresearchgate.net For instance, studies on various 2-aminobenzoxazole compounds consistently report the characteristic vibrations for the N-H, C=N, and aromatic C=C bonds. globalresearchonline.netresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. The technique is used to obtain a high-quality infrared spectrum of a sample. researchgate.net In the analysis of 2-aminobenzoxazole derivatives, FTIR is the standard method for vibrational analysis. researchgate.netresearchgate.net The analysis of resin-bound 2-aminobenzo[d]oxazole, a synthetic intermediate, showed a characteristic imine (C=N) stretching band at 1606 cm⁻¹. researchgate.net The examination of similar structures, such as 2-aminobenzimidazole, reveals distinct bands for N-H stretching, which are also expected in this compound. researchgate.net
The expected characteristic FTIR absorption bands for this compound are summarized in the table below, based on typical values for its constituent functional groups found in similar molecules. researchgate.netglobalresearchonline.netresearchgate.netresearchgate.net
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching (broad) | 3200 - 3600 |
| Amino N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Imine C=N (oxazole ring) | Stretching | 1600 - 1690 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (oxazole ring) | Stretching | 1020 - 1275 |
This table presents expected ranges based on data from related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum, a plot of absorbance versus wavelength (nm), shows one or more absorption maxima (λmax) that are characteristic of the molecule's electronic structure. oecd.org
The UV-Vis spectrum of this compound is expected to display absorptions arising from π→π* and n→π* electronic transitions associated with its benzoxazole core, which contains a conjugated system of double bonds and atoms with non-bonding electrons (N and O). Studies on related benzoxazole and aminobenzimidazole derivatives show characteristic absorption maxima in the range of 210-300 nm. asianpubs.orgresearchgate.net For example, the UV spectrum of a 2-(N-Pht-aminoacyl)aminobenzoxazole derivative in ethanol (B145695) showed absorption maxima at 212 nm, 253 nm, and 293 nm, which were described as characteristic of the benzoxazole moiety. asianpubs.org Similarly, 2-aminobenzimidazole, a structurally related heterocycle, exhibits absorption maxima at 283 nm and 243 nm in ethanol. researchgate.net The precursor molecule 2-aminophenol (B121084) shows absorption maxima around 235 nm and 285 nm in methanol. researchgate.net
Based on these related structures, the expected UV-Vis absorption data for this compound are outlined below.
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol/Methanol | ~210 - 240 | π → π |
| Ethanol/Methanol | ~280 - 300 | π → π / n → π* |
This table presents expected absorption ranges based on data from related compounds. asianpubs.orgresearchgate.netresearchgate.net
Elemental Microanalysis
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) in a sample of a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized compound. heteroletters.org
For this compound, the molecular formula is C₇H₆N₂O₂. chemscene.com The molecular weight is 150.13 g/mol . chemscene.com From this formula, the theoretical elemental composition can be calculated. The results are typically expected to be within ±0.4% of the calculated values to be considered a confirmation of the structure.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 56.00 |
| Hydrogen | H | 4.03 |
| Nitrogen | N | 18.66 |
| Oxygen | O | 21.31 |
Calculated from the molecular formula C₇H₆N₂O₂. chemscene.com
Crystallographic Analysis (e.g., X-ray Diffraction)
X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a crystalline solid. azolifesciences.com The technique involves irradiating a single crystal of the compound with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots called reflections. azolifesciences.com By analyzing the positions and intensities of these reflections, a detailed three-dimensional model of the electron density within the crystal can be generated. azolifesciences.com
This model allows for the precise determination of bond lengths, bond angles, and torsional angles, providing definitive proof of the molecule's connectivity and stereochemistry. azolifesciences.comnih.gov Furthermore, it reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules are arranged in the solid state (crystal packing). researchgate.net While X-ray crystallography provides unparalleled structural detail, it is contingent upon the ability to grow a single crystal of suitable size and quality. mdpi.com
Although it is a critical technique for absolute structure confirmation, specific X-ray diffraction data for this compound were not found in the surveyed research literature. researchgate.net If such data were available, it would provide conclusive evidence for the planar benzoxazole system and the precise spatial orientation of the amino and hydroxyl substituents.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds like 2-Aminobenzo[d]oxazol-7-ol with high accuracy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its optimized geometry. irjweb.com These studies provide detailed information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Study
| Parameter | Predicted Value |
| C-C (benzene ring) bond length | ~1.39 - 1.42 Å |
| C-O (oxazole ring) bond length | ~1.36 Å |
| C=N (oxazole ring) bond length | ~1.31 Å |
| C-N (amino group) bond length | ~1.38 Å |
| C-O (hydroxyl group) bond length | ~1.35 Å |
| O-H bond length | ~0.97 Å |
| N-H bond length | ~1.01 Å |
| C-C-C (benzene ring) bond angle | ~120° |
| C-O-C (oxazole ring) bond angle | ~105° |
| H-N-H bond angle | ~115° |
| C-O-H bond angle | ~109° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations. Actual values would be obtained from specific computational outputs.
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT is used to analyze the distribution of electrons within this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. For this compound, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy level, while the electron-withdrawing nature of the oxazole (B20620) ring can influence the LUMO energy.
Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen and nitrogen atoms of the hydroxyl, amino, and oxazole groups are anticipated to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Note: These values are representative for a molecule of this type and would be precisely determined through DFT calculations.
DFT calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net For this compound, DFT could be used to investigate various reactions, such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or reactions involving the amino group.
By calculating the energy profiles of proposed reaction pathways, researchers can determine the most likely mechanism. For example, in a study of a catalytic reaction, DFT can help rationalize regioselectivity by analyzing factors like spin density distribution and distortion/interaction energies. researchgate.net Such investigations would provide a theoretical foundation for understanding the chemical behavior of this compound and for designing new synthetic routes or catalytic processes.
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule in a given solvent. Computational methods, particularly those combining DFT with continuum solvation models, can predict pKa values with reasonable accuracy. researchgate.net For this compound, there are two primary acidic protons: the one on the hydroxyl group and those on the amino group. Additionally, the protonated form of the oxazole nitrogen can also act as an acid.
First-principles pKa calculations typically rely on thermodynamic cycles that break down the dissociation process in solution into gas-phase and solvation energy components. researchgate.net By calculating the Gibbs free energy change for the deprotonation reaction, the pKa can be determined. These calculations can predict the relative acidity of the different functional groups within the molecule, indicating, for instance, whether the hydroxyl group is more or less acidic than the protonated amino group. This information is vital for understanding the molecule's behavior in different pH environments.
Molecular Modeling and Simulation
While DFT focuses on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems, such as in solution or interacting with biological macromolecules.
Molecular dynamics (MD) simulations can predict the dynamic behavior of this compound over time. By simulating the movements of the molecule and its surrounding solvent molecules, MD can provide insights into its conformational flexibility, solvation properties, and interactions with other molecules. For example, simulations can reveal the stability of intramolecular hydrogen bonds and the molecule's preferred orientation in different solvents.
In the context of drug design, molecular docking, a key molecular modeling technique, can be used to predict the binding orientation and affinity of this compound to a biological target, such as an enzyme or receptor. Studies on similar heterocyclic structures, like 6-hydroxybenzothiazole-2-carboxamides, have utilized molecular docking and MD simulations to understand their stable binding to protein targets. nih.gov These computational approaches help in understanding the structural basis of molecular interactions and can guide the design of new, more potent derivatives.
Virtual Screening Approaches
There is no available research specifically detailing the use of virtual screening approaches for this compound.
Molecular Docking Studies
No molecular docking studies specifically involving this compound have been reported in the surveyed scientific literature.
Structure-Activity Relationship (SAR) Derivation via Computational Means
A computationally derived Structure-Activity Relationship (SAR) for this compound is not available in the current body of scientific research.
Medicinal Chemistry Research on 2 Aminobenzo D Oxazol 7 Ol Derivatives
Exploration of Biological Activities (excluding clinical human trials)
Research into the derivatives of 2-Aminobenzo[d]oxazol-7-ol has unveiled a range of biological activities, positioning this scaffold as a versatile platform in medicinal chemistry. These investigations, conducted exclusively in non-clinical settings, have explored the potential of these compounds to interact with various biological targets, including enzymes, receptors, and microbial organisms.
Enzyme Inhibition Studies (e.g., Proteases, Chymase, Butyrylcholinesterase, Topoisomerase II)
The benzoxazole (B165842) core is a recognized pharmacophore in the design of enzyme inhibitors. Derivatives of 2-aminobenzoxazole (B146116) have been evaluated against several enzyme classes, although the extent of research varies by target. While studies specifically detailing the inhibition of proteases and chymase by this compound derivatives are not extensively documented in the reviewed literature, significant findings have been reported for other key enzymes.
Butyrylcholinesterase (BChE)
Derivatives of the benzoxazole scaffold have been identified as potent inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease. In one study, a series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent compounds identified, a 2-(4-fluorophenyl) derivative with a 4-(4-methylpiperazin-1-yl)benzamide side chain at the 6-position (Compound 36), demonstrated significant inhibitory activity against BChE with a half-maximal inhibitory concentration (IC₅₀) of 25.45 nM. nih.gov This potency was superior to that of the reference drug donepezil (IC₅₀ of 63.0 nM) in the same assay. nih.gov
Topoisomerase II
DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them valuable targets in cancer therapy. Research has shown that 2-substituted benzoxazole derivatives can act as inhibitors of these enzymes. A study investigating a series of 2-substituted benzoxazoles found that several compounds inhibited human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). mdpi.com Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor in the series, with an IC₅₀ value of 71 µM. Another derivative, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, was also noted to affect both Topo I and Topo II enzymes.
Receptor Binding Studies (in vitro)
The interaction of 2-aminobenzoxazole derivatives with cellular receptors has been explored through various in vitro assays, revealing their potential to modulate receptor function.
While radioligand binding assays are a standard method for characterizing receptor-ligand interactions, specific studies employing this technique for this compound derivatives were not prominently featured in the reviewed scientific literature.
Direct target engagement studies, which confirm the binding of a compound to its intended target in a cellular context, have not been explicitly detailed for this compound derivatives in the available research.
Functional assays, which measure the downstream consequences of receptor binding, have provided significant insights into the activity of 2-aminobenzoxazole derivatives.
Transporter Inhibition
A key area of investigation has been the inhibition of the Spinster Homolog 2 (Spns2) transporter, which is responsible for exporting the signaling lipid sphingosine-1-phosphate (S1P) from cells. A structure-activity relationship study identified the 2-aminobenzoxazole scaffold as a viable platform for developing potent Spns2 inhibitors. nih.govresearchgate.netnih.gov The most potent compound from this research, SLB1122168, demonstrated an IC₅₀ of 94 ± 6 nM in an assay measuring Spns2-mediated S1P release. nih.govresearchgate.netnih.gov This research highlights the potential of this chemical class to modulate S1P signaling pathways by directly inhibiting its transport. nih.gov
Calcium Flux Inhibition
Derivatives of 2-aminobenzoxazole have also been identified as inhibitors of the ChemR23 receptor, a G protein-coupled receptor involved in immune cell migration. The antagonistic effect of these compounds was evaluated by measuring the inhibition of calcium signaling induced by the natural ligand, chemerin. An extensive structure-activity relationship study led to the development of potent inhibitors that effectively blocked the chemotaxis of immune cells in vitro, suggesting their potential in treating autoimmune diseases. researchgate.net
Antimicrobial Activity Research (e.g., antibacterial, antifungal, antiviral, antiparasitic)
The benzoxazole nucleus is a common feature in many antimicrobial agents, and its 2-amino derivatives have been extensively studied for activity against a wide range of pathogens.
Antibacterial Activity
Numerous studies have confirmed the antibacterial potential of the 2-aminobenzoxazole scaffold. A novel series of N-phenyl-1,3-benzoxazol-2-amine derivatives was screened against several bacterial strains, demonstrating significant activity. nih.gov One compound, which included a methyl group at position 7 and a fluorine substituent on the N-phenyl ring, showed potent activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 1 µg/mL. nih.gov Another study on 2-arylbenzoxazoles reported that a derivative featuring a piperidine substituent exhibited pronounced activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com These findings underscore the potential of these compounds as leads for new antibacterial agents. nih.gov
Antifungal Activity
The antifungal properties of 2-aminobenzoxazole derivatives are well-established, particularly against plant pathogens. A comprehensive study designed and synthesized three series of these compounds and evaluated their activity against eight phytopathogenic fungi. nih.gov Several derivatives displayed excellent and broad-spectrum antifungal effects, with half-maximal effective concentration (EC₅₀) values ranging from 1.48 to 16.6 µg/mL, which was superior to the commercial fungicide hymexazol. nih.gov For instance, against Fusarium solani, some compounds achieved 100% inhibition at a concentration of 50 μg/mL. nih.gov Other research has also highlighted the antifungal potential of various benzoxazole derivatives against human pathogens like Candida albicans. nih.govlongdom.org
Antiviral Activity
The 2-aminobenzoxazole scaffold has been investigated for its ability to interfere with viral replication. One study identified these derivatives as ligands for the internal ribosome entry site (IRES) of the hepatitis C virus (HCV). By binding to the viral RNA, these compounds inhibit the initiation of translation. The most active ligands from this series bound the target RNA with EC₅₀ values in the range of 25–45 µM in a FRET-based binding assay. ucsd.edu In another area, flavonol derivatives incorporating a benzoxazole moiety were tested against the tobacco mosaic virus (TMV). A standout compound, X17, showed potent curative and protective activities with EC₅₀ values of 127.6 µg/mL and 101.2 µg/mL, respectively, outperforming the reference agent ningnanmycin. researchgate.net
Antiparasitic Activity
Based on the reviewed scientific literature, research specifically focused on the antiparasitic activities of this compound derivatives is limited.
Anticancer Activity Research (in vitro cell lines, molecular targets)
Derivatives of the benzoxazole scaffold, a core structure of this compound, have been the subject of extensive research for their potential as anticancer agents. In vitro studies have demonstrated that these compounds exhibit cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research indicates that the anticancer mechanisms are diverse, involving the modulation of various molecular targets critical for cancer cell survival, proliferation, and metastasis.
For instance, certain optically active thiourea (B124793) derivatives of 2-aminobenzothiazole, a related sulfur-containing analog, were evaluated for their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC), as well as human breast (MCF-7) and cervical (HeLa) cancer cell lines. nih.gov The most effective compounds in this series demonstrated IC50 values in the micromolar range, specifically between 10-24 µM for EAC cells, 15-30 µM for MCF-7 cells, and 33-48 µM for HeLa cells. nih.gov Furthermore, some of these compounds were shown to induce DNA damage in a dose-dependent manner. nih.gov Other studies have shown that 2-aminobenzothiazole derivatives can suppress tumor cell proliferation by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov
Similarly, benzo[d]oxazole derivatives have been investigated as anticancer supplement agents. One derivative, 2-(5-bromonaphthalene-1-yl)benzo[d]oxazole-5-amine, was found to increase apoptosis in lung, brain, breast, and colorectal cancer cells when used in combination with radiation. google.com This effect is attributed to the inhibition of the Nrf2 protein, which leads to an increase in reactive oxygen species (ROS) that are lethal to cancer cells. google.com
| Compound Class | Cell Line | Activity | Observed Effect |
|---|---|---|---|
| Optically active thiourea/2-aminobenzothiazole derivatives | EAC (mouse) | IC50: 10-24 µM | Cytotoxicity |
| Optically active thiourea/2-aminobenzothiazole derivatives | MCF-7 (human breast cancer) | IC50: 15-30 µM | Cytotoxicity |
| Optically active thiourea/2-aminobenzothiazole derivatives | HeLa (human cervical cancer) | IC50: 33-48 µM | Cytotoxicity |
| 2-aminobenzothiazole derivative (Compound 41) | Nalm6, K562, REH, Molt4 (leukemia) | Not specified | G2/M cell cycle arrest |
| 2-(5-bromonaphthalene-1-yl)benzo[d]oxazole-5-amine | Lung, brain, breast, colorectal cancer cells | Not specified | Increased apoptosis with radiation |
A significant focus of anticancer research on benzoxazole-related structures has been their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net The phosphoinositide 3-kinase (PI3K) pathway, in particular, is a key target as it governs metabolism, cell growth, and survival. nih.gov
Several studies on 2-aminobenzothiazole derivatives have identified potent inhibitors of PI3K. One compound was identified as a highly potent PI3Kα inhibitor with an IC50 value of 1.03 nM and showed significant growth-inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Another derivative demonstrated strong growth repression in prostate cancer cells (PC-3 and DU145) by inhibiting PI3Kβ, with IC50 values of 0.35 and 0.62 µM, respectively. nih.gov Novel benzothiazole–piperazine compounds have also been tested for their inhibitory effects on PI3Kγ, with some showing inhibition rates of 47-48% at a 100 μM concentration. nih.gov
Beyond the PI3K family, other kinases are also targeted. One 2-aminobenzothiazole derivative was found to effectively block the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, with an IC50 of 2.80 μM. nih.gov This compound also showed potent antiproliferative activity against HCT116 (colon), A549 (lung), and A375 (melanoma) cell lines. nih.gov The 1,2,4-triazole nucleus, when incorporated into derivatives, has also been shown to play a role in inhibiting EGFR tyrosine kinase activity, leading to apoptosis in cancer cells. pensoft.net
| Compound Class | Target Kinase | Activity (IC50) | Targeted Cancer Cell Line |
|---|---|---|---|
| 2-Aminobenzothiazole derivative (Compound 54) | PI3Kα | 1.03 nM | MCF-7 (Breast) |
| 2-Aminobenzothiazole derivative (Compound 53) | PI3Kβ | 0.35 µM / 0.62 µM | PC-3 / DU145 (Prostate) |
| Benzothiazole–piperazine derivatives (OMS1, OMS2) | PI3Kγ | 47-48% inhibition at 100 µM | A549 (Lung), MCF-7 (Breast) |
| 2-Aminobenzothiazole derivative (Compound 13) | EGFR | 2.80 µM | HCT116 (Colon), A549 (Lung), A375 (Melanoma) |
The anticancer effects of 2-aminobenzoxazole derivatives and their analogs are not limited to kinase inhibition. These compounds interact with a variety of other molecular targets involved in cancer progression. For example, potent PI3Kα inhibitors derived from 2-aminobenzothiazole have been shown to trigger apoptosis by decreasing the levels of anti-apoptotic proteins like BCL-2. nih.gov Another mechanism involves the inhibition of Nrf2 (nuclear factor E2-related factor 2), a protein that helps cancer cells resist therapy. By inhibiting Nrf2, certain benzo[d]oxazole derivatives can increase the production of reactive oxygen species (ROS), enhancing the efficacy of treatments like radiation therapy. google.com
Neuroprotection Studies (in vitro cell lines)
Research has explored the neuroprotective potential of benzo[d]oxazole derivatives, particularly in the context of neurodegenerative disorders like Alzheimer's disease. In one study, a series of novel benzo[d]oxazole derivatives were synthesized and evaluated for their protective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells, a common in vitro model for neuronal studies. nih.gov
One specific compound, 2-(benzo[d]oxazol-2-ylthio)-N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, demonstrated significant neuroprotective activity. nih.gov It was found to protect PC12 cells from Aβ-induced apoptosis and reduce the hyperphosphorylation of the tau protein, both of which are hallmarks of Alzheimer's disease. The mechanism of action was linked to the modulation of the Akt/GSK-3β/NF-κB signaling pathway, which plays a critical role in neuronal survival. nih.gov The compound also decreased the expression of several detrimental proteins, including the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.gov
Anti-inflammatory Research
The benzoxazole scaffold is also a promising framework for the development of new anti-inflammatory agents. Derivatives of benzoxazolone, a closely related structure, have been synthesized and evaluated for their ability to inhibit inflammatory mediators in vitro. researchgate.net
In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these compounds were tested for their ability to suppress the production of nitric oxide (NO) and interleukin-6 (IL-6), two key pro-inflammatory molecules. researchgate.net Several of the synthesized 6-acylamino/sulfonamido benzoxazolone derivatives were effective at reducing the overexpression of both NO and IL-6 in a dose-dependent manner. researchgate.net The most active compounds showed inhibitory activities that were superior or equivalent to the positive control drug, celecoxib. researchgate.net Further investigation suggested that these compounds may exert their effects by competitively inhibiting the binding of a probe to the MD2 protein, which is part of the toll-like receptor 4 complex involved in the inflammatory response to LPS. researchgate.net
Antioxidant Activity Assessment
The antioxidant properties of benzoxazole-related heterocyclic compounds have been investigated as a potential mechanism for their therapeutic effects. Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals or modulate oxidative pathways are of significant interest.
Studies on newly synthesized pyrazole and pyrimidine derivatives containing related heterocyclic systems have shown excellent antioxidant activity, in some cases equal to or better than the standard ascorbic acid when tested for their ability to scavenge DPPH radicals. jmchemsci.com Similarly, certain benzothiazole derivatives have been developed as multifunctional agents for skin protection, exhibiting both antioxidant and photoprotective properties. nih.gov For example, a new catechol hydrazinyl-thiazole derivative demonstrated a capacity to scavenge ABTS•+ radicals that was over three times more intense than the reference compound trolox. mdpi.com It also showed significantly stronger scavenging activity against DPPH• radicals compared to both trolox and ascorbic acid. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For benzoxazole and its related structures, SAR studies have provided valuable insights into how different substituents on the heterocyclic ring system influence biological activity.
In the context of anticancer activity, the substitution pattern on the benzothiazole ring has been shown to be critical. For example, replacing a 6-methoxyl group on the 2-aminobenzothiazole nucleus with a chlorine atom was found to substantially decrease the antiproliferative potency against glioma and lung adenocarcinoma cell lines. nih.gov Another study highlighted that the 2-aminobenzothiazole fragment itself was essential for cytotoxicity, as its replacement with other nitrogen-containing heterocycles led to a significant loss of activity. nih.gov
For antibacterial agents based on the 2-aminobenzothiazole scaffold, SAR analysis revealed that an N-propyl imidazole (B134444) moiety was critical for the observed activity against S. aureus. nih.gov Removal of this group resulted in an inactive compound. Furthermore, modifications to a phenyl ring attached to the core, such as the removal of a chlorine atom, led to a 2- to 3-fold loss in activity. nih.gov
In the development of anti-Alzheimer's agents from benzoxazole-oxadiazole hybrids, SAR analysis confirmed that the inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were highly dependent on the substitution patterns on the aryl rings of the molecule. nih.gov This indicates that specific electronic and steric properties of the substituents are key to effective enzyme inhibition.
These studies collectively underscore the importance of systematic structural modifications to the benzoxazole core to enhance potency and selectivity for various therapeutic targets.
Impact of Substituent Modifications on Biological Profiles
The biological activity of 2-aminobenzoxazole derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been crucial in elucidating these dependencies, guiding the optimization of lead compounds for various therapeutic targets.
Research into antimicrobial agents has shown that the 2-amino phenyl benzoxazole series possesses greater antibacterial potential compared to the 2-phenyl benzoxazole scaffold. nih.gov A short SAR study highlighted the importance of substitutions on both the benzoxazole core and the 2-amino phenyl ring. For instance, the introduction of a fluorine atom to the phenyl ring (Compound 18) improved activity against E. coli. This effect was further amplified by the addition of a methyl group at the 7-position of the benzoxazole ring (Compound 21), which demonstrated the highest antibacterial activity against E. coli with 90% growth inhibition. nih.gov This suggests a synergistic effect between substituents at these positions.
| Compound | Substituent (Position 7) | Substituent (Phenyl Ring) | Target Organism | Observed Activity (% Inhibition) |
|---|---|---|---|---|
| Compound 18 | -H | -F | Staphylococcus aureus | 81% |
| Compound 18 | -H | -F | Streptococcus pyogenes | 82% |
| Compound 21 | -CH₃ | -F | Streptococcus pyogenes | 82% |
| Compound 21 | -CH₃ | -F | Staphylococcus aureus | 85% |
| Compound 21 | -CH₃ | -F | Escherichia coli | 90% |
In a different therapeutic area, 2-aminobenzoxazole derivatives have been developed as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.govresearchgate.net An extensive SAR study was performed by modifying three key components: the hydrophobic tail, the central heterocyclic linker, and the primary amine head group. This investigation revealed that fused 2-aminobenzoxazole heterocycles bearing a pyrrolidine head group and a long hydrophobic tail, such as a decyl group, are particularly potent inhibitors of Spns2. The optimization led to the discovery of compound SLB1122168, which exhibited an IC₅₀ of 94 nM. nih.gov
| Compound | Core Scaffold | Head Group | Hydrophobic Tail | IC₅₀ (nM) |
|---|---|---|---|---|
| Lead Compound | Oxadiazole | Primary Amine | Varies | Modest Potency |
| SLB1122168 (33p) | 2-Aminobenzoxazole | Pyrrolidine | Decyl | 94 |
Further emphasizing the importance of substituents, studies on 2,5-disubstituted benzoxazoles as inhibitors of fatty acid amide hydrolase (FAAH) indicated that incorporating an isoindoline group at the 2-position of the benzoxazole ring resulted in particularly potent compounds. researchgate.net Similarly, for inhibitors of ChemR23, a G-protein coupled receptor, the introduction of a chiral methyl group at the benzylic position connecting a biphenyltetrazole moiety to the 2-amino function had a substantial impact on inhibitory activity, with the (R)-isomer showing a 30-fold increase in potency. researchgate.net These examples underscore the principle that minor structural modifications can lead to significant gains in biological efficacy.
Scaffold Hopping Strategies in Drug Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known lead but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.gov This approach involves replacing the core molecular framework of a compound with a different, often bioisosteric, scaffold.
A notable application of this strategy involved the discovery of novel antitubercular agents targeting Polyketide Synthase 13 (Pks13), an enzyme essential for the biosynthesis of the Mycobacterium tuberculosis (Mtb) cell wall. nih.gov The initial lead compound, a benzofuran derivative named TAM16, was a potent Pks13 inhibitor but was halted due to cardiotoxicity. To identify a safer alternative, a scaffold hopping approach was employed. nih.gov
This effort led to the discovery of a benzoxazole (BZX) scaffold as a viable replacement for the original benzofuran core. The resulting 2,4,5-substituted benzoxazole derivatives not only retained the ability to inhibit Pks13 but also demonstrated potent minimum inhibitory concentrations (MICs) against whole-cell Mtb with low to no cytotoxicity. This successful scaffold hop provided a new and promising structural class for the development of antitubercular drugs with a potentially improved safety profile. nih.gov
Mechanistic Insights into Biological Action at the Molecular Level
Understanding the molecular mechanism of action is critical for the rational design of new therapeutic agents. For derivatives of the 2-aminobenzoxazole scaffold, several distinct mechanisms have been elucidated, corresponding to their diverse biological activities.
In the case of the antitubercular benzoxazole derivatives discovered via scaffold hopping, their mechanism was confirmed to be on-target inhibition of Pks13. nih.gov These compounds were shown to effectively inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Further evidence came from resistance studies, where mutations conferring resistance to the benzoxazole inhibitors were mapped directly to the thioesterase (TE) domain of the Pks13 enzyme. This confirmed that the BZX scaffold, like the original benzofuran lead, interacts with this specific domain to exert its inhibitory effect. nih.gov
For the 2-substituted benzoxazole derivatives exhibiting antibacterial properties, molecular docking studies have suggested that their activity may be linked to the inhibition of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The benzoxazole compounds are proposed to bind to the ATP-binding domain of the DNA gyrase B subunit, preventing its catalytic activity.
The 2-aminobenzoxazole derivatives developed as Spns2 inhibitors function by a distinct extracellular mechanism. nih.govresearchgate.net Spns2 is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells into the circulatory system. S1P is a critical signaling lipid that regulates immune cell trafficking. By potently inhibiting Spns2-mediated S1P release, these compounds reduce the concentration of S1P in the blood and lymph. This leads to the sequestration of lymphocytes in lymphoid organs, resulting in a dose-dependent decrease in circulating lymphocytes, a pharmacodynamic effect known as lymphopenia. nih.gov
Finally, the antagonistic effect of 2-aminobenzoxazole derivatives on the ChemR23 receptor has been attributed to the induction of receptor internalization. researchgate.net By binding to the receptor, these compounds trigger a cellular process where the receptor is drawn into the cell, removing it from the cell surface and thereby preventing it from being activated by its natural ligand, chemerin. This effectively blocks the downstream signaling pathways associated with ChemR23 activation.
Applications of 2 Aminobenzo D Oxazol 7 Ol Derivatives in Materials Science and Other Fields
Industrial Chemical Applications (e.g., specialty chemicals, dyestuffs)
There is a notable lack of specific, publicly available research detailing the application of 2-Aminobenzo[d]oxazol-7-ol and its derivatives in the manufacturing of specialty chemicals or as dyestuffs. While the benzoxazole (B165842) core is a known chromophore and is present in some classes of dyes, specific data, research findings, or patents linking the 7-hydroxy derivative to commercial or developmental dyes could not be identified. The potential for this compound to act as a precursor for specialty chemicals is plausible given its functional groups, but concrete examples and industrial-scale applications are not documented in the available literature.
Role as Chemical Intermediates in Complex Molecule Synthesis
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-Aminobenzo[d]oxazol-7-ol, and how do reaction conditions influence yield?
- Methodological Answer : Recent advances highlight the use of 2-aminophenol precursors with aldehydes, carboxylic acids, or alkynones under mild conditions. For example, cyclization reactions using catalytic Zn(II) or Pd-based systems achieve yields >75% by optimizing solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C). Microwave-assisted synthesis reduces reaction time to <2 hours while maintaining high purity (>95%) . Key characterization involves LC-MS and NMR to confirm regioselectivity in benzoxazole ring formation.
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Adhere to JIS Z 7253:2019 safety protocols:
- Inhalation : Use fume hoods and N95 masks; relocate exposed individuals to fresh air immediately .
- Skin/Eye Contact : Rinse with copious water (≥15 minutes) and apply pH-neutral soap for dermal exposure .
- Waste Disposal : Neutralize acidic byproducts with CaCO₃ before incineration to prevent environmental release of toxic gases (e.g., NOₓ) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding patterns in crystal lattices (e.g., 2-aminobenzoxazole–oxalic acid cocrystals) .
- HPLC-PDA : Quantifies purity (>98%) and detects nitroaromatic byproducts using C18 columns and acetonitrile/water gradients .
- FT-IR : Identifies NH₂ stretching (3300–3400 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) to confirm functional group integrity .
Advanced Research Questions
Q. How can catalytic systems be optimized for scalable synthesis of this compound derivatives?
- Methodological Answer :
- Zinc(II) Catalysis : ZnCl₂ in ionic liquids ([Bmim]BF₄) enhances reaction rates via Lewis acid activation, achieving turnover frequencies (TOF) of 120 h⁻¹. Compare with Pd(PPh₃)₄ in Suzuki couplings, which requires strict anhydrous conditions but improves aryl substitution .
- Green Chemistry Metrics : Solvent-free mechanochemical grinding reduces E-factor by 60% compared to traditional reflux methods .
Q. What mechanistic insights explain contradictory bioactivity data in this compound-based drug candidates?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer assays) may arise from:
- Solubility Limits : Use DMSO stock solutions ≤1% v/v to avoid cellular toxicity artifacts .
- Metabolic Stability : LC-MS/MS profiling identifies rapid glucuronidation in hepatic microsomes, necessitating prodrug strategies .
- Off-Target Effects : Kinase profiling (e.g., p56lck inhibition) clarifies selectivity gaps between in vitro and in vivo models .
Q. How do computational models aid in designing this compound derivatives with tailored electronic properties?
- Methodological Answer :
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for nitro-substituted derivatives) to optimize charge-transfer efficiency in OLED applications .
- Molecular Docking : Simulate binding to HPV E6 oncoproteins using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR Models : Correlate logP values (1.5–3.0) with membrane permeability to prioritize blood-brain barrier-penetrant candidates .
Q. What strategies address low regioselectivity in the cyclization of 2-aminophenol derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at the C4 position to bias cyclization toward C7-OH activation .
- Microwave Irradiation : Enhances kinetic control, favoring benzoxazole over benzothiazole byproducts (95:5 ratio at 150°C) .
- Chiral Ligands : Use (R)-BINAP in asymmetric catalysis to access enantiopure derivatives (ee >90%) for CNS-targeted therapies .
Q. How can structural modifications enhance the biological half-life of this compound scaffolds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
